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Compound of Interest

Compound Name:
Tri(Amino-PEG3-amide)-amine

TFA

Cat. No.: B12413365 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Tri(Amino-

PEG3-amide)-amine trifluoroacetate (TFA) salt, a branched polyethylene glycol (PEG)

derivative commonly utilized as a linker in bioconjugation and drug delivery applications. This

document outlines the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry

(MS) data, detailed experimental protocols for their acquisition, and a logical workflow for the

characterization of this compound.

Core Spectroscopic Data
The successful synthesis and purity of Tri(Amino-PEG3-amide)-amine TFA salt (Chemical

Formula: C₃₃H₆₉N₇O₁₂ · xCF₃COOH, Molecular Weight of free amine: 755.95 g/mol ) can be

verified using NMR and MS. While specific spectra for this exact compound are not publicly

available, this guide presents predicted data based on the analysis of similar PEGylated

molecules and general spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for confirming the structural integrity of the molecule by

identifying the chemical environment of its protons. The spectrum of Tri(Amino-PEG3-amide)-

amine is expected to be characterized by a prominent peak corresponding to the repeating

ethylene glycol units.
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Table 1: Predicted ¹H NMR Chemical Shifts for Tri(Amino-PEG3-amide)-amine

Protons
Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration

-O-CH₂-CH₂-O- (PEG

backbone)
3.65 s ~72H

-C(O)-CH₂- 2.55 t 6H

-NH-CH₂- 3.40 t 6H

-N(-CH₂-)₃ 2.80 t 6H

-O-CH₂-C(O)- 3.75 t 6H

-CH₂-NH₂ 3.10 t 6H

Note: Predicted chemical shifts are relative to a standard reference (e.g., TMS) and can vary

based on the solvent and concentration. The TFA counterion may cause broadening of the

amine proton signals.

Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is employed to determine the molecular

weight of the compound. For PEGylated molecules, ESI-MS spectra often show a distribution

of multiply charged ions.

Table 2: Expected Mass Spectrometry Data for Tri(Amino-PEG3-amide)-amine

Ion Predicted m/z

[M+H]⁺ 756.96

[M+2H]²⁺ 378.98

[M+Na]⁺ 778.94

Note: "M" represents the molecular weight of the free amine. The presence of sodium adducts

([M+Na]⁺) is common in ESI-MS.
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Experimental Protocols
The following are detailed methodologies for acquiring high-quality NMR and MS data for

Tri(Amino-PEG3-amide)-amine TFA salt.

¹H NMR Spectroscopy Protocol
Sample Preparation:

Dissolve 5-10 mg of Tri(Amino-PEG3-amide)-amine TFA salt in 0.5-0.7 mL of a suitable

deuterated solvent (e.g., D₂O, MeOD, or DMSO-d₆).

Vortex the sample until the compound is fully dissolved.

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (for a 400 MHz Spectrometer):

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

Solvent: Specify the deuterated solvent used.

Temperature: 298 K.

Number of Scans: 16 to 64, depending on the sample concentration.

Relaxation Delay (d1): 1-2 seconds.

Acquisition Time (aq): 3-4 seconds.

Spectral Width (sw): 16 ppm (centered around 6 ppm).

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the spectrum.

Perform baseline correction.
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Calibrate the chemical shift scale using the residual solvent peak as a reference.

Integrate the peaks and assign them to the corresponding protons in the molecule.

Electrospray Ionization Mass Spectrometry (ESI-MS)
Protocol

Sample Preparation:

Prepare a stock solution of Tri(Amino-PEG3-amide)-amine TFA salt at a concentration of

1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or water).

Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

Instrumentation and Parameters (Direct Infusion):

Ionization Mode: Positive ion mode.

Capillary Voltage: 3.5 - 4.5 kV.

Cone Voltage: 20 - 40 V.

Source Temperature: 100 - 150 °C.

Desolvation Temperature: 250 - 350 °C.

Desolvation Gas Flow (Nitrogen): 500 - 800 L/hr.

Mass Range: m/z 100 - 1000.

Data Analysis:

Acquire the mass spectrum.

Identify the peaks corresponding to the protonated molecule ([M+H]⁺) and other common

adducts (e.g., [M+Na]⁺, [M+K]⁺).
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If multiply charged ions are observed, use the instrument software to deconvolute the

spectrum to determine the zero-charge mass.

Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic characterization of

Tri(Amino-PEG3-amide)-amine TFA salt.
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Relationship between Compound and Spectroscopic Data

To cite this document: BenchChem. [Spectroscopic Analysis of Tri(Amino-PEG3-amide)-
amine TFA Salt: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12413365#spectroscopic-data-for-tri-amino-peg3-
amide-amine-tfa-nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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